molecular formula C4H12N2O2S B3132561 [Methyl(propan-2-yl)sulfamoyl]amine CAS No. 372136-76-0

[Methyl(propan-2-yl)sulfamoyl]amine

Cat. No.: B3132561
CAS No.: 372136-76-0
M. Wt: 152.22 g/mol
InChI Key: PJNPCKSPJXQBHH-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[methyl(sulfamoyl)amino]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNPCKSPJXQBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372136-76-0
Record name [methyl(propan-2-yl)sulfamoyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of chlorosulfonyl isocyanate (1.230 ml, 14.13 mmol) in DCM (10 ml) was added tert-BuOH (1.351 ml, 14.13 mmol) at 0° C. dropwise. The mixture was stirred at room temperature for 1 h and added a solution of N-methylpropan-2-amine (1.57 ml, 14.13 mmol) and TEA (2.167 ml, 15.54 mmol) in DCM (3 ml) at 0° C. The mixture was stirred at room temperature for 2 h and diluted with EtOAc, washed with cold 1N HCl, brine, dried (MgSO4), removed the solvent and purified by Biotage 40M column (EtOAc-MeOH (90-10)/hexane 5% to 100%) to afford a colorless gel (2.3 g, 64.5%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.19 (d, J=6.55 Hz, 6H) 1.49 (s, 9H) 2.90 (s, 3H) 4.05-4.26 (m, 1H) 7.02 (br. s., 1H). To tert-butyl N-isopropyl-N-methylsulfamoylcarbamate (2.3 g, 9.12 mmol) was added cold HCl (dioxane, 6 mL, 24.00 mmol) and stirred at room temperature for 2 h, removed the solvent to afford N-isopropyl-N-methylsulfamide as a light tan solid (1.38 g, 99%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.16 (d, J=6.80 Hz, 5H) 2.72 (s, 3H) 4.16 (dt, J=13.53, 6.70 Hz, 1H) 4.43 (br. s., 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl(propan-2-yl)sulfamoyl]amine
Reactant of Route 2
[Methyl(propan-2-yl)sulfamoyl]amine
Reactant of Route 3
[Methyl(propan-2-yl)sulfamoyl]amine
Reactant of Route 4
[Methyl(propan-2-yl)sulfamoyl]amine
Reactant of Route 5
[Methyl(propan-2-yl)sulfamoyl]amine
Reactant of Route 6
[Methyl(propan-2-yl)sulfamoyl]amine

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